molecular formula C8H9BrO B1439823 (2-Bromo-6-methylphenyl)methanol CAS No. 1055969-07-7

(2-Bromo-6-methylphenyl)methanol

Cat. No. B1439823
CAS RN: 1055969-07-7
M. Wt: 201.06 g/mol
InChI Key: KNFRYGLEEJNMJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Bromo-6-methylphenyl)methanol” consists of a benzene ring substituted with a bromine atom, a methyl group, and a hydroxyl group. The exact positions of these substituents on the benzene ring can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 201.06 . It is a powder at room temperature .

Scientific Research Applications

Synthesis Applications

  • Intermediate in Anti-inflammatory Agent Synthesis

    2-Bromo-6-methoxynaphthalene, a related compound to (2-Bromo-6-methylphenyl)methanol, serves as an important intermediate in preparing non-steroidal anti-inflammatory agents like nabumetone and naproxen. Its synthesis is significant due to its role in pharmaceuticals (Xu & He, 2010).

  • Methylation Reactions

    A study on β-bromo-β-nitrostyrenes, closely related to this compound, investigates their reactions in methanol, providing insights into the methylation process and its potential applications in organic synthesis (Devlin & Walker, 1974).

  • Use in Organic Reactions

    Research demonstrates the application of related bromophenol compounds in various organic reactions, highlighting their potential utility in chemical synthesis (Spinelli, Consiglio, & Corrao, 1972).

Biotechnological Applications

  • Methanol Utilization in Biotechnological Processes

    Methanol, a common solvent in which this compound might be used, is increasingly being used in biotechnological processes, such as the study of transmembrane proteins and synthetic membranes. This indicates potential roles for related compounds in biotechnological research (Nguyen et al., 2019).

  • Synthetic Biology and Chemical Production

    Methanol's application in synthetic biology, for example in the production of specialty chemicals in engineered E. coli, suggests the potential for this compound in similar contexts, given its chemical properties (Whitaker et al., 2017).

  • Methanol as a Substrate for Microbial Production

    Research on the use of methanol as a substrate for microbial production, like in the case of Corynebacterium glutamicum for cadaverine production, shows the relevance of methanol-based compounds in microbial biotechnology. This could extend to the utilization of this compound in similar applications (Lessmeier et al., 2015).

Chemical and Pharmaceutical Research

  • Role in Synthesis of Aromatic Compounds

    Studies on the synthesis of complex aromatic compounds, where related chemicals to this compound are used, indicate its potential use in the development of new pharmaceuticals and chemical products (Sun, Sun, & Rao, 2014).

  • Bromomethoxylation Reactions

    The bromomethoxylation reaction of certain cephem derivatives, which could involve compounds similar to this compound, highlights its potential use in developing new pharmacological agents (Balsamo et al., 1991).

  • Stability and Degradation Analysis

    The study of bronopol, a molecule structurally related to this compound, and its degradation in methanol, provides insights into the stability and degradation of similar compounds in pharmaceutical and cosmetic products (Wang, Provan, & Helliwell, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(2-bromo-6-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFRYGLEEJNMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680944
Record name (2-Bromo-6-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1055969-07-7
Record name (2-Bromo-6-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-6-methylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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